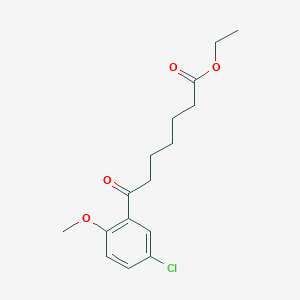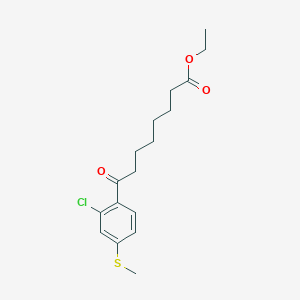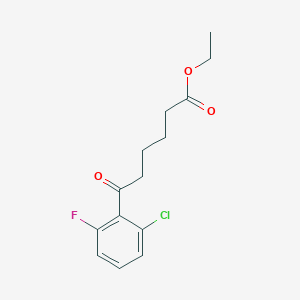
5-(4-クロロ-3-メチルフェニル)-5-オキソバレレートエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 5-oxovalerate moiety, which is further substituted with a 4-chloro-3-methylphenyl group
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The 4-chloro-3-methylphenyl group is introduced through a Friedel-Crafts acylation reaction, where 4-chloro-3-methylbenzoyl chloride reacts with the esterified 5-oxovaleric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: 5-(4-chloro-3-methylphenyl)-5-oxovaleric acid.
Reduction: Ethyl 5-(4-chloro-3-methylphenyl)-5-hydroxyvalerate.
Substitution: Ethyl 5-(4-methoxy-3-methylphenyl)-5-oxovalerate (example of methoxy substitution).
作用機序
The mechanism of action of Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate is largely dependent on its functional groups. The ester group can undergo hydrolysis to release the active 5-oxovaleric acid, which may interact with biological targets. The 4-chloro-3-methylphenyl group can engage in hydrophobic interactions with molecular targets, influencing the compound’s biological activity. The exact pathways and molecular targets are subject to ongoing research.
類似化合物との比較
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate can be compared with other similar compounds such as:
Ethyl 5-(4-chlorophenyl)-5-oxovalerate: Lacks the methyl group, which may influence its reactivity and biological activity.
Ethyl 5-(4-methylphenyl)-5-oxovalerate:
Ethyl 5-(4-chloro-3-methylphenyl)-5-hydroxyvalerate: A reduced form with different chemical and biological properties.
特性
IUPAC Name |
ethyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)11-7-8-12(15)10(2)9-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBWDOGABNLCKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801247885 |
Source


|
| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801247885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-15-6 |
Source


|
| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801247885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














